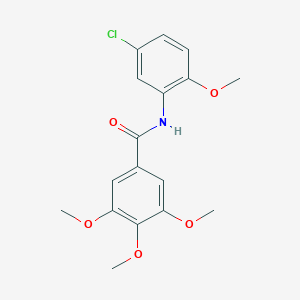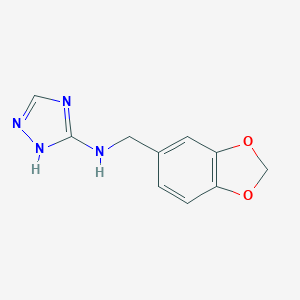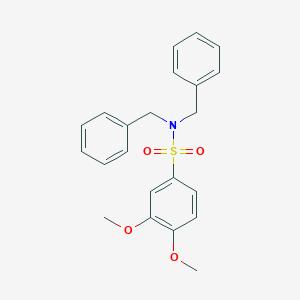
N-(2-pyridinyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-pyridinyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad spectrum of biological activities, including antibacterial, antifungal, and anti-inflammatory properties . This compound, in particular, has shown potential in various scientific research applications, making it a subject of interest in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-pyridinyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media. This reaction yields N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide, which is then treated with different alkyl or aralkyl halides using N,N-dimethylformamide (DMF) as the reaction medium and lithium hydride (LiH) as a base .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-pyridinyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of
Propiedades
Fórmula molecular |
C13H12N2O4S |
|---|---|
Peso molecular |
292.31 g/mol |
Nombre IUPAC |
N-pyridin-2-yl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
InChI |
InChI=1S/C13H12N2O4S/c16-20(17,15-13-3-1-2-6-14-13)10-4-5-11-12(9-10)19-8-7-18-11/h1-6,9H,7-8H2,(H,14,15) |
Clave InChI |
LRACHUIAJOLOFR-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=CC=CC=N3 |
SMILES canónico |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~1~-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-1H-tetrazole-1,5-diamine](/img/structure/B275619.png)
![N~1~-[4-(benzyloxy)-3-bromo-5-ethoxybenzyl]-1H-tetrazole-1,5-diamine](/img/structure/B275620.png)
![N-{3-[(4-fluorobenzyl)oxy]benzyl}-4H-1,2,4-triazol-4-amine](/img/structure/B275621.png)
![N-[4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}sulfonyl)phenyl]acetamide](/img/structure/B275624.png)

![N-[1-(4-isopropylphenyl)propyl]-4-propoxybenzamide](/img/structure/B275626.png)


![3-[(2-chlorobenzyl)sulfanyl]-5-[(4-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B275639.png)


![1-[(4-METHOXYNAPHTHALEN-1-YL)SULFONYL]-4-METHYLPIPERAZINE](/img/structure/B275649.png)
![4-iodo-2-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B275660.png)

